

Spectroscopic Profile of 1-(4-Vinylphenyl)ethanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Vinylphenyl)ethanone** (CAS No. 10537-63-0), a versatile building block in organic synthesis and polymer chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula of **1-(4-Vinylphenyl)ethanone** is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol .[1] Its structure features a vinyl group and an acetyl group attached to a benzene ring in a para configuration, giving rise to characteristic spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key signals include a doublet for the aromatic protons adjacent to the carbonyl group and distinct signals for the vinyl protons.[2]



| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|------------------------|---------------------|---|
| 7.92 | Doublet | Aromatic protons adjacent to the carbonyl |
| 6.76 | Doublet of Doublets | Vinyl proton |
| 5.88 | Doublet | Vinyl proton |
| 5.40 | Doublet | Vinyl proton |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A characteristic downfield signal confirms the presence of the carbonyl carbon.[2]

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------------|
| 197.6 | Carbonyl carbon (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of **1-(4-Vinylphenyl)ethanone** is expected to show strong absorption bands for the carbonyl and vinyl C-H stretches.[2]

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-----------------------------|
| ~1680–1720 | C=O (Carbonyl) stretch |
| ~990–910 | Vinyl C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common method used for this volatile derivative.[2] The exact mass of the molecular ion is a key piece of data obtained.



| Parameter | Value |
|------------|------------------|
| Exact Mass | 146.073165 g/mol |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for aromatic ketones like **1-(4-Vinylphenyl)ethanone**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Vinylphenyl)ethanone** in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data by applying a Fourier transform, phasing, and baseline correction.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of
 1-(4-Vinylphenyl)ethanone with dry KBr powder and pressing the mixture into a thin,
 transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two
 KBr plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.



Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 Collect a background spectrum of the pure KBr pellet or plates and subtract it from the sample spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1-(4-Vinylphenyl)ethanone**.

Caption: Workflow for Spectroscopic Analysis of **1-(4-Vinylphenyl)ethanone**.

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